Carbinoxamine maleate Carbinoxamine maleate Carbinoxamine maleate is the maleic acid salt of carbinoxamine. An ethanolamine-type antihistamine, used for treating hay fever, as well as mild cases of Parkinson's disease. It has a role as a H1-receptor antagonist, an anti-allergic agent, a muscarinic antagonist and an antiparkinson drug. It contains a carbinoxamine.
Carbinoxamine Maleate is an ethanolamine class of H1 antihistamines with mild antimuscarinic and sedative properties. Carbinoxamine diminishes the typical histaminergic effects on H1-receptors in bronchial smooth muscle, capillaries, and gastrointestinal smooth muscle, including vasodilation, bronchoconstriction, increased vascular permeability, pain, itching, and spasmodic contractions of gastrointestinal smooth muscle. Carbinoxamine maleate is used to provide symptomatic relieve of allergic symptoms.
See also: Carbinoxamine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 3505-38-2
VCID: VC21347768
InChI: InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Molecular Formula: C20H23ClN2O5
Molecular Weight: 406.9 g/mol

Carbinoxamine maleate

CAS No.: 3505-38-2

Cat. No.: VC21347768

Molecular Formula: C20H23ClN2O5

Molecular Weight: 406.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Carbinoxamine maleate - 3505-38-2

CAS No. 3505-38-2
Molecular Formula C20H23ClN2O5
Molecular Weight 406.9 g/mol
IUPAC Name (Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine
Standard InChI InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key GVNWHCVWDRNXAZ-BTJKTKAUSA-N
Isomeric SMILES CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
SMILES CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Canonical SMILES CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Appearance White to Off-White Solid
Melting Point 116-118°C

Chemical Structure and Properties

Carbinoxamine maleate is chemically identified as 2-[(4-chlorophenyl)-2-pyridinylmethoxy]-N,N-dimethylethanamine (Z)-2-butenedioate (1:1) . This ethanolamine derivative possesses a distinctive molecular structure that contributes to its specific pharmacological properties.

Physical and Chemical Characteristics

Carbinoxamine maleate exhibits several notable physical and chemical properties that influence its pharmaceutical applications:

PropertyCharacteristic
Molecular FormulaC16H19ClN2O∙C4H4O4
Molecular Weight406.86 g/mol
CAS Number3505-38-2
Alternate CAS Number (Free base)486-38-2
SolubilityFreely soluble in water
Physical StateCrystalline solid
IUPAC Name(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine

The compound consists of a carbinoxamine base component combined with maleic acid in a 1:1 ratio . Its free water solubility plays a significant role in its pharmaceutical formulation and bioavailability characteristics .

Pharmacological Classification and Mechanism of Action

Carbinoxamine maleate belongs to the first generation of antihistamines, specifically within the ethanolamine class of antihistamines which typically exhibit pronounced antimuscarinic activity .

Receptor Interactions

The primary mechanism of action involves competitive antagonism at histamine H1 receptors:

  • Competes with free histamine for binding at H1-receptor sites on effector cells

  • Antagonizes histamine effects at H1-receptors, reducing histamine-mediated symptoms

  • Exhibits significant anticholinergic (antimuscarinic) properties

  • Produces moderate sedative effects through central nervous system penetration

Carbinoxamine maleate exerts its therapeutic effects primarily by competing with histamine for receptor sites in key tissues, including the gastrointestinal tract, blood vessels, and respiratory tract. This competition effectively blocks histamine-mediated responses in these tissues .

Pharmacokinetic Profile

The pharmacokinetic characteristics of carbinoxamine maleate have been well-documented through several clinical studies, providing insights into its absorption, distribution, metabolism, and elimination patterns.

Absorption and Distribution

Carbinoxamine maleate demonstrates efficient oral bioavailability:

  • Rapidly and extensively absorbed from the gastrointestinal tract following oral administration

  • Time to maximum concentration (Tmax) ranges between 1.5 to 5 hours for immediate-release formulations

  • Peak plasma concentration (Cmax) of approximately 24 ng/mL following a single 8 mg dose

  • Area under the curve (AUC) of about 286 ng·hr/mL, indicating substantial systemic exposure

Metabolism and Elimination

The compound undergoes significant hepatic metabolism:

  • Extensively metabolized by the liver to inactive metabolites

  • Virtually no unchanged drug appears in the urine

  • Complete urinary excretion of metabolites occurs within 24 hours

  • Serum half-life ranges from 10 to 20 hours, supporting twice-daily dosing regimens

Extended-Release Formulation Pharmacokinetics

The extended-release formulation (Karbinal ER) demonstrates distinct pharmacokinetic parameters:

ParameterSingle Dose (16 mg)Multiple Dose (16 mg q12h for 8 days)
Cmax28.7 ± 5.3 ng/mL72.9 ± 24.4 ng/mL
Tmax6.7 hours5.6 hours
Plasma Half-life17.0 hoursNot reported
Minimum Steady-State ConcentrationNot applicable51.8 ± 20.3 ng/mL

This extended-release formulation was demonstrated to be bioequivalent to immediate-release solution when administered as two 8 mg doses six hours apart .

Therapeutic Applications

Carbinoxamine maleate has received regulatory approval for multiple therapeutic indications related to allergic conditions.

Approved Clinical Indications

The compound is indicated for the management of:

  • Seasonal and perennial allergic rhinitis

  • Vasomotor rhinitis

  • Allergic conjunctivitis due to inhalant allergens and foods

  • Mild, uncomplicated allergic skin manifestations of urticaria and angioedema

  • Dermatographism

  • Adjunctive therapy for anaphylactic reactions (after control of acute manifestations)

  • Amelioration of severity of allergic reactions to blood or plasma

These indications reflect carbinoxamine maleate's efficacy in addressing various manifestations of histamine-mediated allergic responses across multiple organ systems.

Dosage Regimens and Formulations

Carbinoxamine maleate is available in several pharmaceutical formulations with established dosing guidelines for different age groups.

Available Formulations

The compound is manufactured in multiple pharmaceutical presentations:

FormulationStrengthInactive Ingredients
Tablets4 mg and 6 mgAnhydrous lactose, magnesium stearate, microcrystalline cellulose, sodium starch glycolate
Oral Solution4 mg/5 mLArtificial bubble gum flavor, citric acid (anhydrous), glycerin, methylparaben, propylene glycol, propylparaben, purified water, sodium citrate (hydrous), sorbitol solution
Extended-Release Suspension4 mg/5 mLNot fully specified in provided sources

Recommended Dosing

Dosing recommendations vary by age group and formulation:

For immediate-release formulations:

  • Adults: 6 to 16 mg every 12 hours

  • Children (dose approximately 0.2 to 0.4 mg/kg/day):

    • Ages 2-3 years: 3 to 4 mg every 12 hours

    • Ages 4-6 years: 3 to 8 mg every 12 hours

    • Ages 7-11 years: 6 to 12 mg every 12 hours

Important safety consideration: Product labeling for over-the-counter cough and cold medicines containing carbinoxamine maleate has been modified to contraindicate use in children under 4 years of age to prevent potential misuse and associated health risks .

Drug Interactions and Precautions

Carbinoxamine maleate demonstrates several important interactions with other medications and substances that require clinical consideration.

Significant Drug Interactions

The following interactions have been documented:

  • Additive effects with alcohol and other central nervous system depressants

  • Enhanced effects of barbiturates

  • Potentiation of tricyclic antidepressants

  • Increased risk of adverse effects with monoamine oxidase inhibitors, including phenelzine, tranylcypromine, and selegiline

  • Potential augmentation of other antihistamine effects

Analytical Methods for Detection and Quantification

Several analytical techniques have been developed for the detection and quantification of carbinoxamine maleate in pharmaceutical formulations and biological samples.

Spectrofluorimetric Method

A sensitive spectrofluorimetric method has been developed with the following characteristics:

  • Based on measuring native fluorescence intensity of carbinoxamine maleate in methanol

  • Utilizes excitation/emission wavelengths of 273/308 nm

  • Achieves a limit of detection of 0.66 ng/mL

  • Provides a limit of quantitation of 1.99 ng/mL

  • Demonstrates application in pharmaceutical preparations and spiked human plasma samples

  • Validated for linearity, accuracy, precision, and robustness

This method offers advantages of simplicity, sensitivity, and cost-effectiveness for both pharmaceutical quality control and biological sample analysis.

Stability Profile

While comprehensive stability data was limited in the provided sources, carbinoxamine maleate has been subjected to stability studies under various conditions.

The spectrofluorimetric method described previously has been employed for stability investigation of carbinoxamine maleate under stress conditions guided by International Conference of Harmonization (ICH) protocols .

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